2-(Bromomethyl)furan

Overview

Description

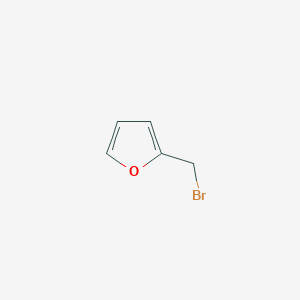

2-(Bromomethyl)furan is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, where a bromomethyl group is attached to the second carbon of the furan ring. This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is soluble in alcohol and ether but only slightly soluble in water .

Synthetic Routes and Reaction Conditions:

Bromination of 2-Furylmethanol: One common method involves the bromination of 2-furylmethanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions.

Bromination of 2-Furylmethyl Chloride: Another method involves the bromination of 2-furylmethyl chloride using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Industrial Production Methods: Industrial production typically involves the bromination of furan derivatives under optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: It can be oxidized to form corresponding furan carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of this compound can yield 2-methylfuran using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of furan carboxylic acids.

Reduction: Formation of 2-methylfuran.

Scientific Research Applications

Applications in Organic Synthesis

2-(Bromomethyl)furan serves as a valuable building block in the synthesis of various biologically active compounds. Its applications include:

- Synthesis of Furan Derivatives: It can be used to produce substituted furans, which are important in drug discovery and development.

- Formation of Heterocycles: The bromomethyl group allows for the formation of diverse heterocyclic compounds through nucleophilic substitution reactions .

- Functionalization Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of new compounds with potential pharmacological activities .

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its biological activities. Notable applications include:

- Antimicrobial Agents: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Activity: Some studies have reported that compounds derived from this compound possess cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

- Herbicidal Properties: Research has demonstrated that derivatives can modulate root growth in plants, suggesting their utility as herbicides .

Case Studies

-

Synthesis and Biological Evaluation:

A study synthesized N-substituted derivatives from this compound and evaluated their root growth-modulating activity. Compounds showed varying degrees of effectiveness against different plant species, indicating potential agricultural applications . -

Antimicrobial Activity:

Another investigation focused on the reactivity of this compound with various nucleophiles, revealing its potential as an intermediate for synthesizing antimicrobial agents. The study documented the efficacy of several synthesized compounds against common pathogens . -

Pharmacological Studies:

A comprehensive review highlighted the synthesis of dihydronaphthofurans from this compound and their diverse biological activities, including anti-inflammatory and antioxidant properties. These findings suggest a broad spectrum of pharmacological applications for derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)furan involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

2-Furylmethyl Chloride: Similar in structure but with a chlorine atom instead of bromine.

2-Methylfuran: Lacks the bromomethyl group, making it less reactive in substitution reactions.

Furfuryl Alcohol: Contains a hydroxymethyl group instead of bromomethyl, leading to different reactivity and applications.

Uniqueness: 2-(Bromomethyl)furan is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various fields of research and industry .

Biological Activity

2-(Bromomethyl)furan is an organobromine compound with a furan ring that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, focusing on recent research findings and case studies.

Chemical Structure and Synthesis

This compound, with the chemical formula , features a bromomethyl group attached to a furan ring. The synthesis of this compound can be achieved through various methods, including bromination reactions involving furan derivatives. For instance, studies have shown that bromination can be performed using different reagents to yield various isomers, with the Z-isomer often being predominant in certain conditions .

Table 1: Synthesis Methods for this compound

| Method | Reagents | Yield (%) | Isomer Distribution |

|---|---|---|---|

| Method A | Furan + Br2 | 45-60% | Z > E |

| Method B | Furan + NBS | 50-70% | Z > E |

| Method C | Furan + TFA + Br | 30-50% | E = Z |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research. Its structural properties allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of brominated furan derivatives. For example, compounds derived from this compound have shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell growth effectively, with IC50 values comparable to known chemotherapeutic agents .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of several furan derivatives, this compound derivatives exhibited an IC50 value of approximately 15 µM against HL60 promyelocytic leukemia cells, indicating substantial activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that this compound can inhibit biofilm formation by pathogenic bacteria such as Staphylococcus epidermidis. This is particularly relevant in the context of preventing implant infections, where biofilm formation is a significant concern .

Table 2: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for enhancing its biological efficacy. Modifications to the furan ring or the bromomethyl group can significantly alter its biological profile. For instance, substitutions on the furan ring have been shown to enhance antiproliferative activity in certain derivatives .

Q & A

Basic Research Questions

Q. What is the role of 2-(Bromomethyl)furan in organic synthesis, and how is it integrated into multi-step reactions?

- Methodological Answer : this compound serves as a versatile alkylating agent, particularly in nucleophilic substitution reactions. For example, it reacts with phenol derivatives to form substituted furan-phenol conjugates, as demonstrated in the synthesis of ZINC4 . Its bromomethyl group facilitates cross-coupling reactions, enabling the construction of complex heterocyclic frameworks. Researchers should follow protocols such as those patented by Beaulieu & Ohemeng (1999), which outline optimized conditions for its preparation and subsequent use in coupling reactions .

Q. What are the optimal synthetic routes for this compound, especially under green chemistry principles?

- Methodological Answer : A solvent-free, Rhodium(II)-catalyzed domino reaction protocol has been developed for synthesizing this compound. This method avoids hazardous solvents and leverages in situ carbenoid formation from cyclic 1,3-diketones, achieving high yields (Scheme 13.44 in ). Researchers should prioritize Rh₂(OAc)₄ catalysis and PhI(OAc)₂ as oxidants to minimize waste and energy consumption .

Q. How can researchers characterize this compound using spectroscopic and computational methods?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Analyze the bromomethyl proton resonance (δ ~4.3–4.5 ppm for CH₂Br) and furan ring protons (δ ~6.3–7.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks at m/z 161/163 (Br isotope pattern).

- Computational Modeling : Use the AM1 quantum mechanical model (NDDO approximation) to predict electronic properties and hydrogen-bonding behavior, which is critical for reaction design .

- Reference databases like ChemIDplus and EPA DSSTox provide validated spectral data .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : The compound exhibits acute toxicity (LD₅₀ = 180 mg/kg, intravenous in mice) and emits toxic Br⁻ vapors upon decomposition . Researchers must use fume hoods, PPE (gloves, goggles), and inert atmospheres during reactions. Toxicity data gaps exist for chronic exposure, so surrogate studies (e.g., furan derivatives) are recommended for risk assessment .

Advanced Research Questions

Q. What reaction mechanisms govern the dimerization of this compound under varying conditions?

- Methodological Answer : Dimerization kinetics depend on α-substituents and reaction media. For example, in polar solvents, the bromomethyl group facilitates nucleophilic attack on the furan ring, forming bis-furan adducts. Kinetic studies using trimethylsilyl-protected intermediates (e.g., 3-(hydroxymethyl)-2-(trimethylsilyl)methylfuran) reveal temperature-dependent regioselectivity . Monitor reactions via GC-MS or HPLC to track dimer distribution.

Q. How does this compound’s stability vary under thermal, acidic, or basic conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 80°C, releasing HBr and forming furan-derived byproducts. Use low-temperature storage (<0°C) for long-term stability .

- Acidic/Base Conditions : Susceptible to hydrolysis; avoid aqueous bases (e.g., NaOH) to prevent debromination. Anhydrous conditions (e.g., THF, DMF) are preferred for reactions .

Q. How can computational models predict this compound’s reactivity in catalytic systems?

- Methodological Answer : The AM1 model (Austin Model 1) accurately predicts hydrogen-bonding interactions and transition states in NDDO approximation . For example, simulate Rh-catalyzed carbenoid formation using density functional theory (DFT) to optimize reaction coordinates and identify rate-limiting steps .

Q. What analytical methods are suitable for detecting degradation products of this compound in complex matrices?

- Methodological Answer :

Properties

IUPAC Name |

2-(bromomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVCNWQCJCMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404771 | |

| Record name | 2-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-18-7 | |

| Record name | 2-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.